![molecular formula C6H4BrF3N2 B582009 5-Bromo-6-(trifluoromethyl)pyridin-2-amine CAS No. 882500-21-2](/img/structure/B582009.png)
5-Bromo-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
“5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that is a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Synthesis Analysis
The manufacturing process of this compound involves a scalable second-generation route that includes deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Molecular Structure Analysis
The molecular formula of “5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is C6H4BrF3N2 . It is a densely functionalized heterocycle .Chemical Reactions Analysis
The compound is used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . The synthesis involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Scientific Research Applications
Organic Synthesis
“5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
Agrochemical Applications
This compound is also used in the agrochemical industry . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers.
Pharmaceutical Applications
In the pharmaceutical industry, “5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is used as a building block in the synthesis of various drugs . For instance, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
Dyestuff Applications
This compound is used in the dyestuff field . It can be used in the synthesis of various dyes and pigments.
Supramolecular Chemistry
Bis(pyridin-2-yl)amine (dpa) and its derivatives, which “5-Bromo-6-(trifluoromethyl)pyridin-2-amine” could potentially be a part of, are widely applied in supramolecular chemistry . They are flexible bidentate N, N -ligands that can form complexes with a variety of metal ions.
Catalysis
These compounds are also used in catalysis . They can act as ligands in various catalytic reactions, enhancing the efficiency and selectivity of these reactions.
Ion Sensing
Bis(pyridin-2-yl)amine (dpa) and its derivatives are used in ion sensing . They can bind to specific ions, allowing for their detection and quantification.
Research and Development
“5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is available from multiple suppliers for scientific research needs . This indicates its importance in various research and development activities.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of bis(pyridin-2-yl)amine-based ligands, which have been shown to possess luminescent properties and cytotoxic activity .
Pharmacokinetics
The compound’s molecular weight (241009) and its chemical structure suggest that it may have good bioavailability .
Result of Action
Similar compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Future Directions
properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDAEASRGBLZCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672025 |
Source
|
Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
882500-21-2 |
Source
|
Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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